![molecular formula C20H26N2O5 B2430367 3-O-Benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate CAS No. 2503202-51-3](/img/structure/B2430367.png)

3-O-Benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

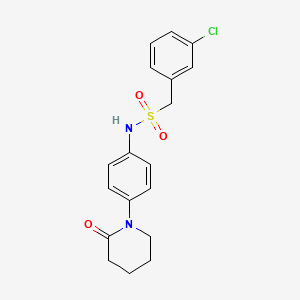

“3-O-Benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate” is a chemical compound with the CAS Number: 2503202-51-3 . Its molecular formula is C20H26N2O5 and it has a molecular weight of 374.44 .

Safety Information For safety information, it’s always recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold, which AT29822 embodies, serves as the central core for tropane alkaloids. These natural products exhibit diverse biological activities, making them valuable targets for synthesis. Researchers have explored AT29822 as a precursor for constructing tropane alkaloids through enantioselective methods . By leveraging its stereochemistry, scientists can access these bioactive compounds for drug discovery and other applications.

Catalysis and Asymmetric Transformations

AT29822’s unique bicyclic structure offers opportunities for catalysis and asymmetric transformations. Researchers have investigated its potential as a chiral ligand or catalyst in various reactions. By modifying the substituents on the benzyl and tert-butyl groups, chemists can fine-tune its reactivity and selectivity. Applications include enantioselective synthesis and desymmetrization processes .

Chiral Resolution and Separation Science

AT29822’s chirality provides an avenue for chiral resolution and separation techniques. Scientists use it as a chiral selector in chromatography or capillary electrophoresis. By exploiting its unique recognition properties, they can separate enantiomers of various compounds, including pharmaceuticals and natural products.

Mechanism of Action

Target of Action

The primary targets of AT29822 are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound contains abenzylic position , which is often involved in reactions via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

AT29822 is structurally similar to the family of tropane alkaloids , which are known to display a wide array of interesting biological activities . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids . The specific biochemical pathways affected by at29822 and their downstream effects are still under investigation .

Pharmacokinetics

The impact of these properties on the bioavailability of AT29822 is currently unknown .

Result of Action

The molecular and cellular effects of AT29822’s action are still under investigation. As the compound’s targets and mode of action become clearer, the results of its action will be better understood .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence at29822 is currently unavailable .

properties

IUPAC Name |

3-O-benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5/c1-19(2,3)27-18(25)22-16-9-10-20(22,14-23)13-21(11-16)17(24)26-12-15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZUZVUAMAKVGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1(CN(C2)C(=O)OCC3=CC=CC=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-Dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2430284.png)

![3-Azido-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2430286.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2430289.png)

![(2S,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride](/img/structure/B2430293.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2430294.png)

![5-[Benzyl(cyclopropyl)amino]pentan-2-one](/img/structure/B2430301.png)

![5-(4-Chlorophenyl)-6-methyl-4-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2430302.png)